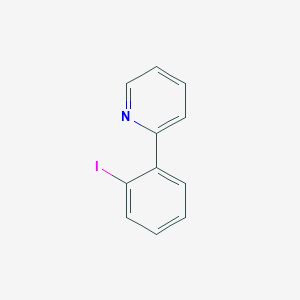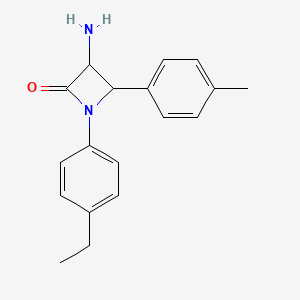
2-(2-Iodophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodophenyl)pyridine is an organic compound with the molecular formula C11H8INThis compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild, and the process is known for its functional group tolerance .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs. The reaction is typically carried out in a solvent such as toluene or ethanol under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Iodophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
Applications De Recherche Scientifique
2-(2-Iodophenyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(2-Iodophenyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
- 2-(3-Iodophenyl)pyridine
- 2-(4-Iodophenyl)pyridine
- 2-(2-Bromophenyl)pyridine
- 2-(2-Chlorophenyl)pyridine
Comparison: 2-(2-Iodophenyl)pyridine is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the weaker carbon-iodine bond .
Propriétés
Formule moléculaire |
C11H8IN |
|---|---|
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
2-(2-iodophenyl)pyridine |
InChI |
InChI=1S/C11H8IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H |
Clé InChI |
HMNMKCFTSAKOQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)






